molecular formula C19H16N4O2S B295788 (6Z)-5-IMINO-6-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-5-IMINO-6-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295788
M. Wt: 364.4 g/mol
InChI Key: XDWAKWLFMYRJFL-MKGVMWAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-5-IMINO-6-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the class of thiadiazolo pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-6-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5-phenyl-2-furyl aldehyde with 2-isopropyl-5-imino-6-aminothiadiazolo[3,2-a]pyrimidin-7-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-IMINO-6-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the compound, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(6Z)-5-IMINO-6-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-6-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-5-IMINO-6-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
  • This compound

Uniqueness

This compound stands out due to its unique combination of a thiadiazole ring fused to a pyrimidine ring, along with the specific substituents that confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

(6Z)-5-imino-6-[(5-phenylfuran-2-yl)methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C19H16N4O2S/c1-11(2)18-22-23-16(20)14(17(24)21-19(23)26-18)10-13-8-9-15(25-13)12-6-4-3-5-7-12/h3-11,20H,1-2H3/b14-10-,20-16?

InChI Key

XDWAKWLFMYRJFL-MKGVMWAWSA-N

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/C(=O)N=C2S1

SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=CC=C4)C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=CC=C4)C(=O)N=C2S1

Origin of Product

United States

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